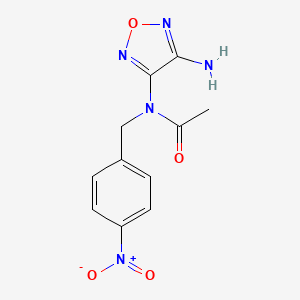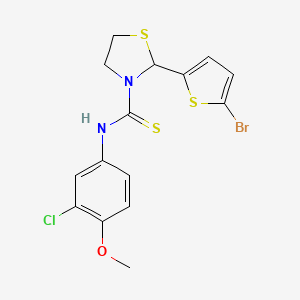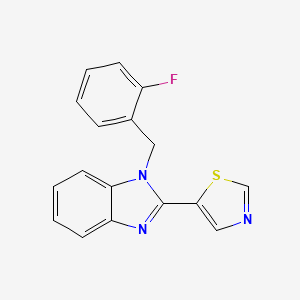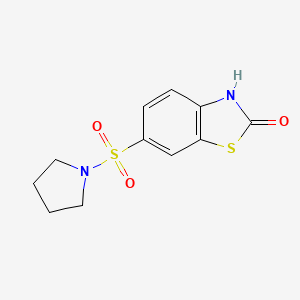
N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide is a synthetic organic compound that features both an oxadiazole ring and a nitrobenzyl group. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Nitrobenzyl Group: This step involves the reaction of the oxadiazole intermediate with a nitrobenzyl halide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or further oxidized species.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide would depend on its specific biological target. Generally, compounds with oxadiazole rings can interact with various enzymes or receptors, modulating their activity. The nitrobenzyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-benzylacetamide: Lacks the nitro group, which may affect its biological activity.
N-(4-Nitrobenzyl)-N-(1,2,5-oxadiazol-3-yl)acetamide: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide is unique due to the presence of both an amino group and a nitro group, which can significantly influence its chemical and biological properties. This dual functionality may offer advantages in specific applications, such as targeted drug delivery or selective enzyme inhibition.
Eigenschaften
Molekularformel |
C11H11N5O4 |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H11N5O4/c1-7(17)15(11-10(12)13-20-14-11)6-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H2,12,13) |
InChI-Schlüssel |
FRELZANCNHSEFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2=NON=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077009.png)
![1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11077015.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11077021.png)

![3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11077035.png)
![2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide](/img/structure/B11077042.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077046.png)

![Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11077065.png)
![(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11077066.png)
![1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate](/img/structure/B11077074.png)
![4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11077089.png)

